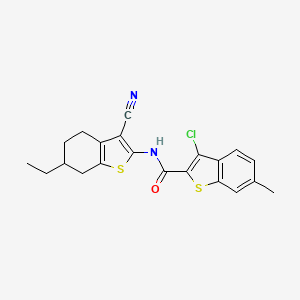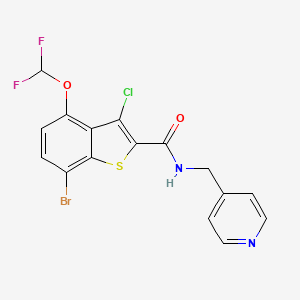![molecular formula C11H7F3N4O4 B10948666 N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10948666.png)
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a difluoromethoxy group, a fluorophenyl group, and a nitro-pyrazole moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide typically involves the use of difluoromethoxylated ketones as building blocks. These ketones can be transformed into nitrogen-containing heterocycles through various synthetic routes. One common method involves the reaction of α-(difluoromethoxy)ketones with arylhydrazines, leading to the formation of pyrazoles via an enaminone intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as palladium-catalyzed direct arylation, can streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted pyrazole derivatives .
Scientific Research Applications
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to protein targets through weak hydrogen-bonding interactions. Additionally, the nitro group can participate in redox reactions, influencing cellular pathways such as the PI3K/Akt/mTOR pathway and NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide: Shares the difluoromethoxy group and has been studied for its therapeutic potential.
1-bromo-4-(difluoromethoxy)benzene: Used in direct arylation reactions to introduce difluoromethoxy groups into heteroarenes.
Uniqueness
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of a difluoromethoxy group, a fluorophenyl group, and a nitro-pyrazole moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C11H7F3N4O4 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H7F3N4O4/c12-5-1-2-6(8(3-5)22-11(13)14)15-10(19)7-4-9(17-16-7)18(20)21/h1-4,11H,(H,15,19)(H,16,17) |
InChI Key |
YPMXHAQPWIDAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)NC(=O)C2=NNC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Difluorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10948584.png)

![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10948595.png)
![2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid](/img/structure/B10948602.png)
![2-(4-bromothiophen-2-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948606.png)
![2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10948630.png)
![1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10948632.png)
![ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10948636.png)
![7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10948643.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10948651.png)

![(5Z)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10948671.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide](/img/structure/B10948682.png)
